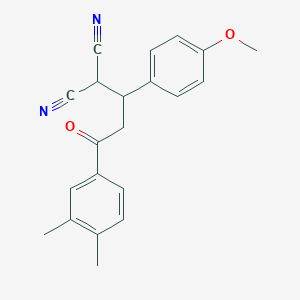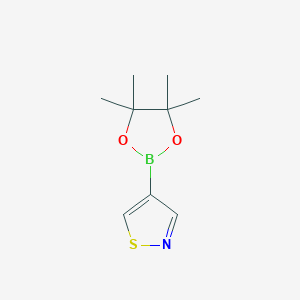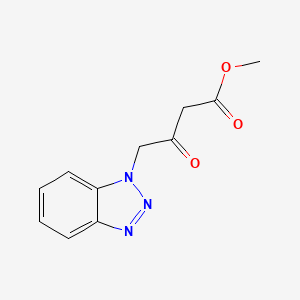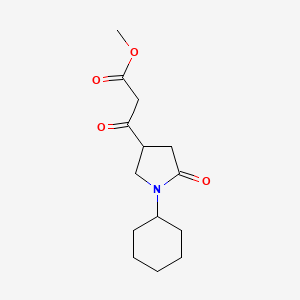
5-Brom-2,4-dichlorbenzylalkohol
Übersicht
Beschreibung
5-Bromo-2,4-dichlorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5BrCl2O and its molecular weight is 255.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,4-dichlorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dichlorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiseptische Eigenschaften
Es ist bekannt für seine milden antiseptischen Eigenschaften mit einem breiten Spektrum gegen Bakterien und Viren, die mit Mund- und Racheninfektionen in Verbindung stehen .
Pharmazeutische Zwischenprodukte
Diese Verbindung wird als Zwischenprodukt in der pharmazeutischen und organischen Synthese verwendet .
Life-Science-Forschung
Es ist in Life-Science-Forschungslösungen involviert, insbesondere in Bereichen wie Chromatographie und Massenspektrometrie .
Fortgeschrittene Batterieforschung
Es wird die Anwendung in der fortschrittlichen Batterieforschung erwähnt, obwohl die Details spärlich sind .
Wirkmechanismus
Target of Action
5-Bromo-2,4-dichlorobenzyl alcohol is a mild antiseptic . It primarily targets bacteria and viruses associated with mouth and throat infections . It is considered an active ingredient found in several over-the-counter (OTC) products .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Result of Action
The primary result of the action of 5-Bromo-2,4-dichlorobenzyl alcohol is the reduction of throat soreness and relief from difficulty in swallowing . It provides symptomatic relief of acute sore throat and postoperative sore throat .
Biochemische Analyse
Biochemical Properties
5-Bromo-2,4-dichlorobenzyl alcohol plays a significant role in biochemical reactions, particularly in its interaction with proteins and enzymes. It is known to denature external proteins and rearrange their tertiary structures, which contributes to its antiseptic properties . This compound interacts with sodium channels, reducing their activity and thereby exerting a local anesthetic effect . Additionally, it has been observed to have virucidal activity against viruses associated with the common cold .
Cellular Effects
The effects of 5-Bromo-2,4-dichlorobenzyl alcohol on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with sodium channels affects cellular metabolism and can lead to reduced cellular activity . In vitro studies have shown that it can reduce viral load, providing relief from symptoms such as throat soreness and difficulty in swallowing .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dichlorobenzyl alcohol exerts its effects through several mechanisms. It binds to sodium channels, reducing their activity and leading to a local anesthetic effect . The compound also denatures external proteins, causing a rearrangement of their tertiary structures . This denaturation is believed to be a key factor in its antiseptic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dichlorobenzyl alcohol have been observed to change over time. The compound is released almost immediately from its formulation and reaches peak concentration in saliva within 3-4 minutes . Its concentration in saliva decreases to about 50% of the administered dose after 120 minutes . Long-term studies have shown that it remains stable and effective over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dichlorobenzyl alcohol vary with different dosages in animal models. At lower doses, it provides effective antiseptic and anesthetic effects without significant adverse effects . At higher doses, there may be a presence of central nervous system stimulation followed by depression, as well as cardiovascular effects . These findings highlight the importance of dosage regulation to avoid toxic or adverse effects.
Metabolic Pathways
5-Bromo-2,4-dichlorobenzyl alcohol is metabolized in the liver to form hippuric acid . This metabolic pathway involves the interaction with liver enzymes, which facilitate the conversion of the compound into its metabolites. The effects on metabolic flux and metabolite levels are significant, as the compound’s metabolism can influence its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 5-Bromo-2,4-dichlorobenzyl alcohol within cells and tissues are crucial for its activity. The compound is rapidly absorbed and distributed in the oral cavity, reaching peak concentration in saliva within minutes . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues .
Subcellular Localization
5-Bromo-2,4-dichlorobenzyl alcohol is primarily localized in the extracellular space, where it exerts its antiseptic effects. The compound’s activity is influenced by its localization, as it targets external proteins and sodium channels on the cell membrane . There are no specific targeting signals or post-translational modifications that direct it to specific compartments or organelles, as its primary mode of action is extracellular .
Eigenschaften
IUPAC Name |
(5-bromo-2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAULHVSUAYVKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283746 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805023-63-5 | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)





![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-ol](/img/structure/B1394401.png)
![3-Acetyl-2,6,6-trimethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1394402.png)
